hSMG-1 inhibitor 11j

Overview

Description

hSMG-1 inhibitor 11j is a pyrimidine-derived small molecule that selectively targets the human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase, a key regulator of nonsense-mediated mRNA decay (NMD) and stress response pathways. With an IC50 of 0.11 nM against hSMG-1, it demonstrates remarkable selectivity (>455-fold) over related kinases such as mTOR (IC50 = 50 nM), PI3Kα (IC50 = 92 nM), and CDK1/CDK2 (IC50 = 32 μM/7.1 μM) .

Preparation Methods

Synthetic Route Overview

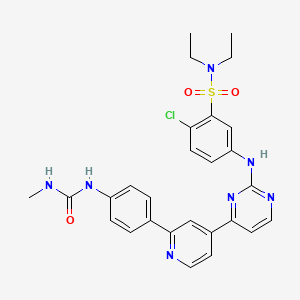

The synthesis of hSMG-1 inhibitor 11j is rooted in modular pyrimidine chemistry, leveraging sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The molecular structure (C<sub>27</sub>H<sub>28</sub>ClN<sub>7</sub>O<sub>3</sub>S) comprises three key fragments:

-

A central pyrimidine-4-ylpyridine core.

-

A 4-chloro-3-(diethylsulfamoyl)phenylamino substituent.

The convergent synthesis strategy involves independent preparation of these fragments followed by final assembly, as illustrated below:

Table 1: Key Fragments and Their Synthetic Origins

| Fragment | Synthetic Method | Key Reagents/Catalysts |

|---|---|---|

| Pyrimidine-4-ylpyridine | Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> |

| Chlorophenyl sulfonamide | SNAr reaction | Diethylamine, DIPEA |

| 3-Methylurea phenyl | Urea formation via carbodiimide chemistry | EDCI, HOBt, methylamine |

Step-by-Step Synthesis

Preparation of Pyrimidine-4-ylpyridine Intermediate

The core pyrimidine-4-ylpyridine scaffold is synthesized via a Suzuki-Miyaura cross-coupling between 2-aminopyrimidin-4-ylboronic acid and 2-bromopyridine.

Reaction Conditions

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Potassium carbonate (2.5 equiv)

-

Solvent: Dioxane/water (4:1 v/v)

-

Temperature: 90°C, 12 h

Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexanes) and recrystallization from ethanol to achieve >98% purity .

Synthesis of 4-Chloro-3-(diethylsulfamoyl)phenylamino Substituent

This fragment is prepared through a nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-3-nitrobenzenesulfonyl chloride:

-

Sulfonamide Formation:

-

Nitro Reduction:

Assembly of 3-Methylurea Phenyl Group

The urea moiety is introduced via carbodiimide-mediated coupling:

-

Activation:

-

Treat 4-aminophenylboronic acid with 1,1'-carbonyldiimidazole (CDI) in THF.

-

Conditions: 0°C → RT, 2 h

-

-

Methylamine Coupling:

Final Coupling and Global Deprotection

The three fragments are combined through sequential Suzuki-Miyaura and SNAr reactions:

-

Pyrimidine-Pyridine + Urea Phenyl:

-

Chlorophenyl Sulfonamide Attachment:

Table 2: Critical Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Pd Catalyst Loading | 2 mol% | Reduces metal contamination |

| Solvent Polarity | DMF > DMSO | Enhances SNAr kinetics |

| Temperature Gradient | 80°C → RT | Minimizes side reactions |

Purification and Analytical Characterization

Industrial-scale production employs recrystallization and preparative HPLC:

-

Recrystallization Solvent: Ethyl acetate/hexanes (1:3)

-

HPLC Conditions:

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.65 (s, 1H), 8.21 (d, <i>J</i>=5.2 Hz, 1H), 7.94–7.82 (m, 4H)

Industrial Manufacturing Considerations

GMP-compliant synthesis (as per UREIKO and MedChemExpress protocols) emphasizes:

-

Quality Control: In-process checks for residual solvents (≤500 ppm) and palladium (≤10 ppm) .

-

Stability: Storage at -20°C under argon with desiccant to prevent urea hydrolysis .

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

SMG1i undergoes various chemical reactions, including:

Oxidation: SMG1i can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Substitution reactions can introduce or replace functional groups to enhance the compound’s activity or selectivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of SMG1i with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s properties .

Scientific Research Applications

Tumor Growth Inhibition

Research indicates that hSMG-1 inhibitor 11j can enhance the presentation of neoantigens on cancer cells by stabilizing mutant transcripts. This effect can lead to improved recognition and targeting by T cells, thus slowing tumor growth. In studies involving xenograft models, treatment with this compound resulted in significant increases in transcript levels of genes with truncating mutations, demonstrating its potential as an immunotherapeutic agent .

Enhancing Immunogenicity

The use of this compound has been linked to increased immunogenicity of tumors. By preventing the degradation of mutant mRNAs, the compound promotes the expression of neoantigens that can be recognized by the immune system. This mechanism has implications for developing personalized cancer vaccines and therapies targeting specific mutations present in tumors .

Re-expression of Mutant Proteins

In genetic disorders caused by nonsense mutations, this compound has shown promise in restoring the expression of full-length proteins. By inhibiting NMD, this compound allows for the accumulation of transcripts that would typically be degraded due to premature stop codons. Studies have demonstrated that treatment with this compound can lead to increased levels of TP53β and TP53γ mRNA and protein, which are crucial for tumor suppressor functions .

Potential for Gene Therapy

The ability of this compound to stabilize mutant mRNAs presents a novel approach for gene therapy strategies aimed at genetic disorders characterized by nonsense mutations. By enhancing the expression of functional proteins from mutated genes, this compound could potentially mitigate disease symptoms and improve patient outcomes.

Comparative Analysis with Other SMG-1 Inhibitors

| Inhibitor | IC50 (nM) | Selectivity | Solubility | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | 0.11 | High | High | Yes |

| SMG1i-11 | Not specified | Moderate | Low | No |

| KVS0001 | Not specified | High | High | Yes |

This table illustrates the advantages of this compound over other inhibitors, particularly regarding its solubility and efficacy in vivo.

Case Study 1: Cancer Cell Lines

In vitro studies using NCI-H358 and LS180 cancer cell lines demonstrated that treatment with this compound led to significant increases in mutant transcript levels compared to control groups. The results indicated a near-total blockade of NMD at concentrations as low as 600 nM .

Case Study 2: Xenograft Models

In xenograft mouse models, administration of this compound resulted in substantial tumor growth inhibition through enhanced immune recognition of neoantigens derived from stabilized mutant transcripts. The findings suggest that this compound could be pivotal in developing immunotherapies targeting tumors with specific genetic alterations .

Mechanism of Action

SMG1i exerts its effects by specifically inhibiting the kinase activity of SMG1. It binds to the ATP-binding site within the kinase active site, preventing the phosphorylation of UPF1 and thereby disrupting the NMD pathway. This inhibition is achieved through the interaction of SMG1i with unique residues in the active site of SMG1, which are not present in other PIKKs .

Comparison with Similar Compounds

Mechanism of Action

hSMG-1 inhibitor 11j suppresses UPF1 phosphorylation, a critical step in NMD, at concentrations as low as 0.3 μM in MDA-MB-361 cells, with complete inhibition observed at 1 μM . It also inhibits cancer cell proliferation (e.g., MDA-MB-468 cells, IC50 = 75 nM) by accelerating TNF-α-induced apoptosis. This occurs through enhanced degradation of FLICE-inhibitory protein long isoform (FLIPL), promoting caspase-8 activation and mitochondrial apoptosis .

Pharmacokinetic Properties

- Molecular formula : C27H28ClN7O3S

- Molecular weight : 566.07 g/mol

- Solubility : 70 mg/mL in DMSO (123.7 mM), requiring sonication for dissolution .

- Storage : Stable for 3 years at -20°C (powder) or 1–2 years at -80°C (solution) .

To contextualize this compound’s efficacy and selectivity, it is compared to other hSMG-1 inhibitors, mTOR/PI3K inhibitors, and CDK inhibitors (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differentiators of this compound

Selectivity : Unlike pan-kinase inhibitors (e.g., PHA-793887) or dual-target agents (e.g., DS-7423), 11j maintains >455-fold selectivity for hSMG-1 over mTOR and PI3Kα, minimizing off-target toxicity .

Mechanistic Specificity : While mTOR inhibitors (e.g., RMC-5552) regulate protein synthesis, 11j uniquely enhances TNF-α-induced apoptosis via FLIPL degradation, offering a distinct pathway for cancer therapy .

Cellular Potency : Despite its low biochemical IC50 (0.11 nM), 11j requires higher cellular concentrations (0.3–3 μM) for UPF1 phosphorylation inhibition, likely due to permeability challenges. This contrasts with hSMG-1 inhibitor 11e, which shows higher biochemical potency (<0.05 nM) but is used at similar cellular doses .

Clinical Potential: Compared to non-selective HIF-1 inhibitors (which often lack specificity ), 11j’s targeted action on hSMG-1 positions it as a promising candidate for precision oncology.

Limitations and Considerations

Biological Activity

hSMG-1 inhibitor 11j is a potent and selective inhibitor of the human SMG-1 kinase, which plays a critical role in nonsense-mediated decay (NMD) and DNA damage response pathways. This compound has garnered attention due to its potential applications in cancer research and therapeutic interventions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and relevant case studies.

This compound is a pyrimidine derivative with the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1402452-15-6 |

| Molecular Formula | C27H28ClN7O3S |

| Molecular Weight | 566.074 g/mol |

| IC50 (hSMG-1) | 0.11 nM |

| Selectivity | >455-fold over mTOR |

The compound exhibits significant selectivity for hSMG-1 compared to other kinases, such as mTOR, PI3Kα/γ, and CDK1/CDK2, making it a valuable tool for studying the role of SMG-1 in cellular processes .

hSMG-1 is integral to NMD, a surveillance pathway that degrades mRNA molecules containing premature stop codons. The inhibition of SMG-1 by compound 11j disrupts the phosphorylation of UPF1, a key protein in the NMD pathway. This inhibition leads to reduced degradation of aberrant mRNA, providing insights into RNA metabolism and potential therapeutic applications in diseases associated with NMD dysregulation .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly reduces UPF1 phosphorylation in MDA361 cells at concentrations as low as 0.3 μM, with complete inhibition observed at 1 μM. Additionally, it inhibits the proliferation of MDA468 cancer cells with an IC50 value of 75 nM .

Selectivity Profile

The selectivity profile of this compound highlights its potential for targeted therapeutic applications:

| Target Kinase | IC50 (nM) |

|---|---|

| hSMG-1 | 0.11 |

| mTOR | 50 |

| PI3Kα | 92 |

| PI3Kγ | 60 |

| CDK1 | 32,000 |

| CDK2 | 7,100 |

This profile indicates that this compound is over 455 times more selective for hSMG-1 than for mTOR, making it an ideal candidate for studies focused on SMG-1's unique biological functions .

Case Studies

Recent studies have explored the implications of hSMG-1 inhibition in various contexts:

Case Study: NMD and Pain Sensation

A study published in April 2023 demonstrated that this compound effectively inhibited NMD in dorsal root ganglion (DRG) neurons. The findings suggest that inhibiting this pathway may influence pain signaling mechanisms, opening avenues for pain management therapies .

Case Study: DNA Damage Response

Another investigation revealed that while hSMG-1 inhibition did not induce expression of the p53 transcriptional target CDKN1A following DNA damage, it did affect alternative splicing events related to TP53 pre-mRNA. This indicates that hSMG-1 plays a complex role in DNA damage responses and highlights the need for further exploration into its regulatory mechanisms .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of hSMG-1 inhibitor 11j in targeting hSMG-1 kinase?

this compound is a pyrimidine derivative that selectively inhibits hSMG-1 kinase with an IC50 of 0.11 nM. It acts by competitively binding to the ATP-binding pocket of hSMG-1, thereby blocking its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates like UPF1, a critical mediator of nonsense-mediated mRNA decay (NMD). In MDA 361 cells, 11j (0.3–3 μM; 6 hours) reduces UPF1 phosphorylation by >90% at 1 μM .

Methodological Insight : To validate target engagement, use phospho-specific antibodies for UPF1 in Western blotting or immunofluorescence. Include mTOR/PI3K inhibitors as controls to rule off-target effects due to 11j’s moderate activity against mTOR (IC50 = 50 nM) .

Q. How does this compound’s selectivity profile compare to related kinases like mTOR or PI3K?

11j exhibits >455-fold selectivity for hSMG-1 over mTOR (IC50 = 50 nM), PI3Kα/γ (IC50 = 92/60 nM), and CDK1/2 (IC50 = 32/7.1 μM). However, its moderate inhibition of mTOR requires careful interpretation in pathways where mTOR and hSMG-1 crosstalk (e.g., stress response). Use kinase profiling panels or isoform-specific inhibitors (e.g., rapamycin for mTOR) to isolate hSMG-1-dependent effects .

Q. What are the optimal in vitro conditions for evaluating 11j’s efficacy in cell-based assays?

- Solubility : Prepare stock solutions in DMSO (80 mg/mL or 141.33 mM) and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.

- Dosing : Test concentrations between 0.1–10 μM, with exposure times ≥6 hours to observe UPF1 dephosphorylation in MDA-MB-468 cells (IC50 = 75 nM for proliferation).

- Controls : Include PI3K/mTOR inhibitors (e.g., BEZ235) to differentiate hSMG-1-specific effects .

Advanced Research Questions

Q. How can conflicting data on off-target effects of 11j be resolved in kinase profiling studies?

Discrepancies in selectivity (e.g., PI3Kγ IC50 = 60 nM vs. 92 nM for PI3Kα) may arise from assay conditions (ATP concentration, cell type). To resolve this:

- Use orthogonal assays (e.g., cellular thermal shift assays for target engagement).

- Compare results with isoform-specific inhibitors (e.g., GDC-0941 for PI3Kα).

- Validate findings in hSMG-1 knockout/rescue models to confirm on-target activity .

Q. What experimental strategies validate 11j’s role in NMD and apoptosis regulation?

- NMD Assays : Quantify PTC-containing mRNA (e.g., β-globin-39PTC) via qPCR after 11j treatment. Co-administer cycloheximide to block translation and isolate NMD-specific effects .

- Apoptosis : Assess mitochondrial localization of hSMG-1 via subcellular fractionation. 11j’s inhibition may reduce FLIPL expression, enhancing TNF-α-induced apoptosis. Use caspase-3/7 activity assays and Annexin V staining to confirm .

Q. How do mitochondrial localization patterns of hSMG-1 influence inhibitor efficacy in apoptosis assays?

A subpopulation of hSMG-1 localizes to mitochondria, where it regulates FLIPL stability and TNF-α signaling. To study this:

- Treat cells with 11j and fractionate mitochondria/cytosol for Western blotting.

- Co-treat with TNF-α and measure JNK/Itch pathway activation.

- Use mitochondrial membrane potential dyes (e.g., JC-1) to correlate hSMG-1 inhibition with apoptosis .

Q. What are the critical considerations for in vivo pharmacokinetic (PK) studies of 11j?

- Formulation : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration. Ensure solubility ≥6 mg/mL to avoid precipitation.

- Stability : Store stock solutions at -80°C; avoid freeze-thaw cycles >3×.

- Dosing : Preliminary studies suggest 10–25 mg/kg in xenograft models, but optimize based on target coverage (measure plasma/tumor concentrations via LC-MS) .

Q. How to address discrepancies in reported IC50 values for 11j across cell lines?

Variability in IC50 (e.g., 75 nM in MDA-MB-468 vs. higher in other lines) may reflect differences in hSMG-1 expression or compensatory pathways.

Properties

IUPAC Name |

1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFJBSIAXYEPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.